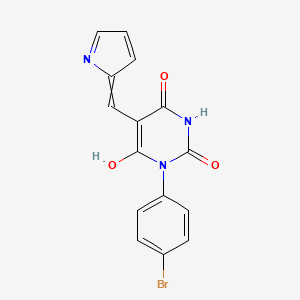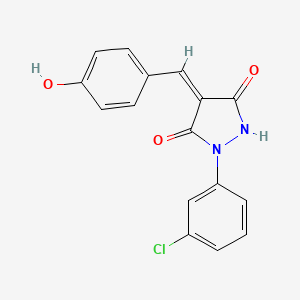
1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as chalcone-pyrazolone hybrid molecule, is a synthesized compound that exhibits a wide range of biological activities. This compound is a hybrid of chalcone and pyrazolone, which are known for their various pharmacological properties. The chalcone-pyrazolone hybrid molecule has been synthesized using various methods, and its potential applications in scientific research have been investigated.
Mécanisme D'action
The mechanism of action of the 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule is not fully understood. However, studies have suggested that the compound may exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects
The 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and lower blood glucose levels. The compound has also been shown to have antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule has several advantages for laboratory experiments. It is easy to synthesize and can be obtained in high yields. The compound also exhibits a wide range of biological activities, making it suitable for investigating various pharmacological properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the investigation of the 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule. These include:
1. Investigation of the compound's potential as a fluorescent probe for the detection of metal ions.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and diabetes.
3. Investigation of the compound's potential as a natural preservative in the food industry.
4. Investigation of the compound's potential as a bioactive agent in cosmetics.
5. Investigation of the compound's potential as a precursor for the synthesis of other bioactive compounds.
Conclusion
In conclusion, the 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule is a synthesized compound that exhibits a wide range of biological activities. The compound has been investigated for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied. The compound has several potential future directions for investigation, including its potential as a fluorescent probe, therapeutic agent, natural preservative, bioactive agent in cosmetics, and precursor for the synthesis of other bioactive compounds.
Applications De Recherche Scientifique
The 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule has been investigated for its potential applications in scientific research. Studies have shown that this compound exhibits various biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-2-1-3-12(9-11)19-16(22)14(15(21)18-19)8-10-4-6-13(20)7-5-10/h1-9,20H,(H,18,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLHZKDASZUSMJ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4736169.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B4736174.png)

![methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B4736190.png)
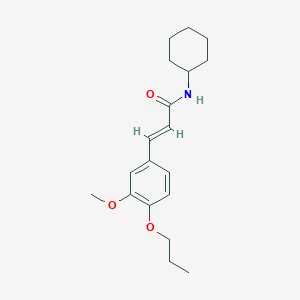
![N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)
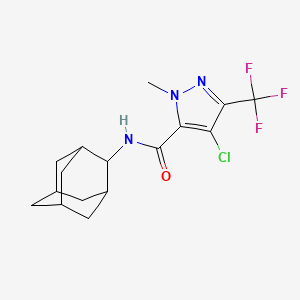
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4736209.png)

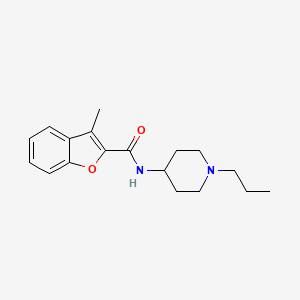
![8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4736252.png)
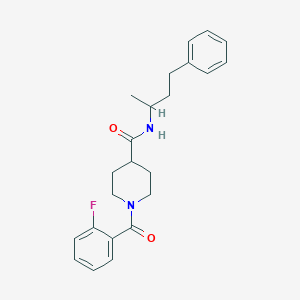
![4-fluoro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4736261.png)
